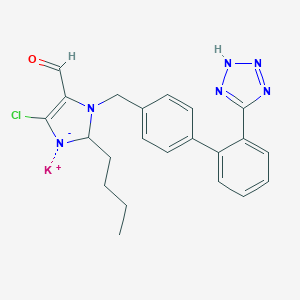
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCIMP and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of BCIMP is not fully understood. However, it is believed to function by inhibiting the activity of specific enzymes and proteins involved in cellular processes. BCIMP has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. Additionally, BCIMP has been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
BCIMP has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, BCIMP has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. BCIMP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
BCIMP has several advantages for lab experiments. It has a unique structure and properties, which make it an attractive target for drug discovery and development. Additionally, it has been extensively studied and has a well-established mechanism of action. However, BCIMP also has some limitations. Its synthesis method is challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects are not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of BCIMP. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. BCIMP may also have potential applications in the treatment of other diseases, such as parasitic infections and viral infections. Overall, BCIMP is a promising compound with significant potential for scientific research.
Synthesis Methods
The synthesis of BCIMP involves a series of complex chemical reactions. The first step involves the preparation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which is then reacted with 2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-methanol in the presence of a catalyst to produce BCIMP. The synthesis method of BCIMP is challenging and requires specialized equipment and expertise.
Scientific Research Applications
BCIMP has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BCIMP has been shown to have potent antifungal activity against Candida albicans. BCIMP has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
properties
CAS RN |
140868-18-4 |
|---|---|
Product Name |
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde |
Molecular Formula |
C22H22ClKN6O |
Molecular Weight |
461 g/mol |
IUPAC Name |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI Key |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Canonical SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
synonyms |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



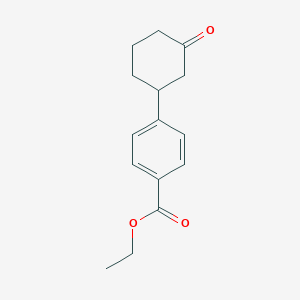
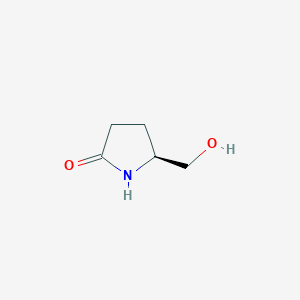
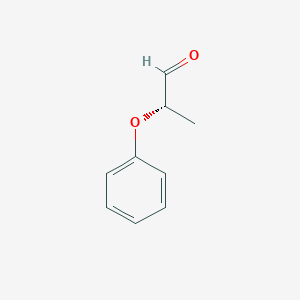
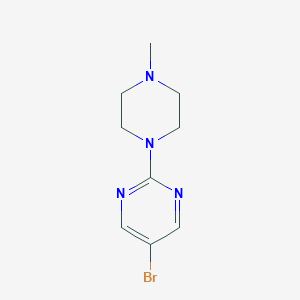
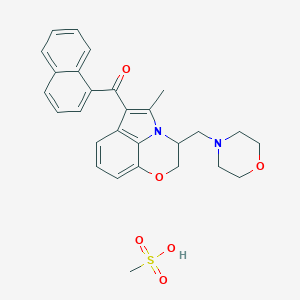



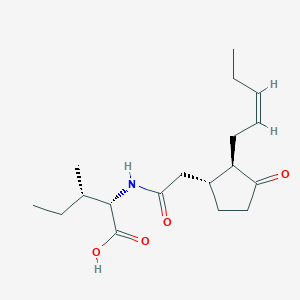

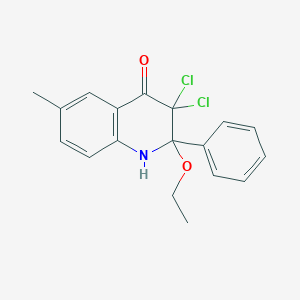
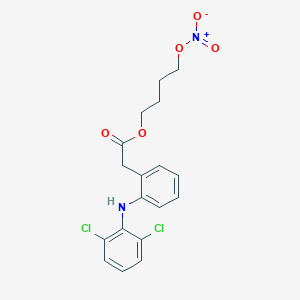
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)